A Technical Guide to Sourcing and Quality Assurance of 3-(5-bromothiophen-3-yl)prop-2-enoic Acid for Research and Drug Development
A Technical Guide to Sourcing and Quality Assurance of 3-(5-bromothiophen-3-yl)prop-2-enoic Acid for Research and Drug Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the sourcing landscape and critical quality control considerations for 3-(5-bromothiophen-3-yl)prop-2-enoic acid. In drug discovery and development, the integrity of starting materials and intermediates is paramount, directly impacting experimental reproducibility, regulatory compliance, and the ultimate safety and efficacy of the final therapeutic agent.[1][2][3] This document offers a practical framework for navigating procurement challenges and implementing a robust analytical validation strategy for this specific thiophene derivative.
Part 1: Market Availability and Strategic Sourcing
Thiophene-containing molecules are prevalent scaffolds in medicinal chemistry due to their diverse biological activities. The specific substitution pattern of 3-(5-bromothiophen-3-yl)prop-2-enoic acid makes it a potentially valuable, yet highly specific, building block. An initial assessment of the market reveals a critical sourcing consideration for this particular molecule.
Direct Availability Analysis
A survey of major chemical supplier catalogs indicates that 3-(5-bromothiophen-3-yl)prop-2-enoic acid is not a standard, off-the-shelf catalog item. Its absence from readily available stock highlights its status as a niche research chemical. This necessitates a more strategic approach to procurement than simply placing an order. Researchers requiring this exact constitutional isomer must anticipate the need for custom synthesis.
Availability of Structural Isomers
While the target molecule is rare, several structural isomers are commercially available. These compounds can serve as valuable alternatives for structure-activity relationship (SAR) studies or as starting points for further synthetic modification. Understanding the availability of these related molecules is crucial for program flexibility.
| Chemical Name | CAS Number | Representative Supplier(s) | Notes |
| (2E)-3-(5-Bromothiophen-2-yl)prop-2-enoic acid | 50868-68-3 | R&D Chemicals | Isomer with bromine and acrylic acid at different positions.[4] |
| (2E)-3-(2-Bromothiophen-3-yl)prop-2-enoic acid | 1196-85-6 | 1PlusChem | Isomer with bromine and acrylic acid at different positions.[5] |
| (2E)-3-(3-Bromothiophen-2-yl)prop-2-enoic acid | 1310567-99-7 | Synblock | Isomer with bromine and acrylic acid at different positions.[6] |
| 3-Bromothiophene-2-carboxylic acid | 7311-64-0 | Sigma-Aldrich | A related building block, lacking the vinyl linker. |
The Custom Synthesis Imperative
For projects where the 3-(5-bromothiophen-3-yl)prop-2-enoic acid structure is non-negotiable, engaging a Contract Research Organization (CRO) or a specialized custom synthesis company is the only viable path. This route offers the advantage of obtaining the precise material required but introduces the need for rigorous vendor qualification and project management. The synthetic route will likely start from a more readily available precursor, such as 3-bromothiophene.[7][8]
The following diagram outlines the logical workflow for sourcing this specialized reagent.
Part 2: Supplier Qualification for Custom Synthesis
When commissioning a custom synthesis, the selection of a partner is a critical control point. The goal is to ensure they can not only produce the molecule but do so to a verifiable standard of quality. A robust management strategy for such critical reagents is essential for the long-term success of any drug development program.[9]
Core Qualification Criteria
Before issuing a purchase order, a thorough technical vetting of the potential supplier is necessary. Key areas of inquiry include:
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Synthetic Route Transparency: The supplier should provide a proposed, chemically sound synthesis scheme. This allows your internal team to assess potential pitfalls, likely impurities, and the feasibility of the approach.
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Analytical Capabilities: The vendor must detail the analytical tests they will perform to confirm the structure and purity of the final compound. This should, at a minimum, include ¹H NMR, HPLC, and Mass Spectrometry.
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Documentation and Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It must include the final purity value (with the method specified, e.g., HPLC at a specific wavelength), and copies of the raw analytical data (spectra) must be provided for independent review.
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Experience and Track Record: Inquire about their experience with similar heterocyclic chemistries. Case studies or references can provide confidence in their capabilities.
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Scalability: If the project may require larger quantities in the future, confirm the supplier's ability to scale the synthesis from milligrams to kilograms.
The diagram below illustrates a robust process for qualifying a custom synthesis vendor.
Part 3: Essential In-House Quality Control and Analytical Validation
Even when a reputable vendor provides a Certificate of Analysis, independent, in-house verification of critical reagents is a fundamental tenet of scientific rigor and regulatory compliance.[10] This self-validating step ensures that the material entering your workflow meets the exact specifications required for your experiments, safeguarding against costly errors and irreproducible results. The quality control process involves a multi-stage approach, from raw material testing to finished product evaluation.[2] A variety of analytical techniques are employed to ensure the identity, purity, and stability of pharmaceutical products.[3]
Core Analytical Protocols
The following protocols are foundational for the validation of 3-(5-bromothiophen-3-yl)prop-2-enoic acid. These methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.[1]
3.1.1. Identity Confirmation: ¹H NMR Spectroscopy
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Objective: To confirm the chemical structure by analyzing the chemical shift, integration, and coupling patterns of the protons.
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Protocol:
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Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
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Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
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Analysis:
-
Thiophene Protons: Look for two distinct signals in the aromatic region, likely doublets, corresponding to the two protons on the thiophene ring.
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Vinyl Protons: Expect two doublets in the olefinic region (typically 6-8 ppm) with a large coupling constant (J > 12 Hz) characteristic of a trans-alkene.
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Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
-
Integration: The relative integrals of the thiophene, vinyl, and acid protons should match the expected ratio (1:1:1:1).
-
-
3.1.2. Identity Confirmation: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound and its characteristic isotopic pattern.
-
Protocol:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
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Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire data in both positive and negative ion modes.
-
Analysis:
-
The molecular formula is C₇H₅BrO₂S, with a monoisotopic mass of approximately 231.92 g/mol .
-
Isotopic Pattern: A key confirmatory feature is the bromine isotope pattern. Look for two major peaks of nearly equal intensity separated by ~2 m/z units, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive signature for a monobrominated compound.
-
-
3.1.3. Purity Assessment: High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the sample by separating it from any impurities. This is a cornerstone of analytical method validation for small molecules.[11][12]
-
Protocol:
-
Method Development:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a linear gradient from 10% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to multiple wavelengths (e.g., 254 nm and 300 nm) to ensure all components are observed.
-
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at ~1 mg/mL. Dilute as necessary to be within the linear range of the detector.
-
Injection: Inject 10 µL of the sample and run the gradient method.
-
Analysis: Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. The main peak should be sharp and symmetrical.
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Expected Analytical Data Summary
| Analysis | Parameter | Expected Result | Rationale |
| ¹H NMR | Chemical Shifts & Coupling | Signals corresponding to thiophene, trans-vinyl, and carboxylic acid protons. | Confirms the specific arrangement of atoms and stereochemistry. |
| Integration | Correct proton ratios (e.g., 1:1:1:1). | Verifies the presence of the correct number of protons in each environment. | |
| Mass Spec | [M-H]⁻ or [M+H]⁺ | ~231.92 and ~233.92 m/z | Confirms the molecular weight of the compound. |
| Isotopic Pattern | Two peaks of ~1:1 intensity ratio separated by 2 Da. | Definitive evidence of a single bromine atom. | |
| HPLC | Purity | >95% (or as specified) | Quantifies the level of impurities present in the sample. |
| Peak Shape | Sharp, symmetric main peak. | Indicates good chromatographic behavior and lack of co-eluting impurities. |
The following diagram shows the workflow for in-house analytical validation of a newly received reagent.
Part 4: Conclusion
The procurement of 3-(5-bromothiophen-3-yl)prop-2-enoic acid is a multi-step process that extends beyond a simple purchase. Due to its limited commercial availability, researchers must anticipate the need for custom synthesis. This path necessitates a diligent supplier qualification process focused on technical capability and transparency. Furthermore, the principles of E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in drug development demand that all critical reagents, regardless of their source, undergo rigorous in-house analytical validation. By implementing the workflows and protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.
References
- CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES-AN OVERVIEW. (2012).
- 3-(5-Bromo-2-thienyl)-2-propenoic acid. R&D Chemicals.
- Chandra Bos, S. (2012). CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. Semantic Scholar.
- Quality Control In Chemical Manufacturing For Life Sciences. (2023). ReAgent.
- Small Molecules Analysis & QC. Sigma-Aldrich.
- Managing critical reagents through drug development. (2021). Precision For Medicine.
- Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrog
- Small Molecule Drug Characteriz
- Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. (2024). Antylia Scientific.
- Quality Control During Drug Development. (2022). Technology Networks.
- Quality Control of Raw Materials and Active Ingredients.
- (2E)-3-(2-bromothiophen-3-yl)prop-2-enoic acid. 1PlusChem.
- (2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid. Synblock.
- 3-Bromothiophene-2-carboxylic acid 97. Sigma-Aldrich.
- Lee, J., et al. (2024).
- Method for producing 3-bromothiophene by reducing 2,3,5-three bromine thiophene by using acid-metal system. (2015).
- Preparation method of 3-bromothiophene. (2019).
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